molecular formula C17H14FN3O5S2 B3006258 (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895483-31-5

(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No. B3006258
CAS RN: 895483-31-5
M. Wt: 423.43
InChI Key: ZMUYVGZIRSBWQN-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C17H14FN3O5S2 and its molecular weight is 423.43. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research has explored the synthesis and characterization of pyrazole-acetamide derivatives, leading to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, assessed through various in vitro assays such as DPPH, ABTS, and FRAP. The study highlights the impact of hydrogen bonding on self-assembly processes within these complexes, contributing to their supramolecular architectures and antioxidant properties (Chkirate et al., 2019).

Antimicrobial Agents

Another line of research has focused on the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties. These compounds are designed as antimicrobial agents and have shown promising results in vitro against both bacterial and fungal strains. The study underscores the potential of these compounds in developing new treatments for microbial infections (Darwish et al., 2014).

Metabolic Stability Improvement

In the realm of medicinal chemistry, efforts have been made to enhance the metabolic stability of potent inhibitors like N-(6-(6-Chloro-5-(4-fluorophenylsulfonyl)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide. By exploring various 6,5-heterocyclic analogues, researchers aim to mitigate metabolic deacetylation issues, thereby improving the efficacy and stability of such inhibitors (Stec et al., 2011).

Novel Synthesis Approaches

Further investigations have delved into the synthesis of sulfonylcarbamimidic azides from sulfonyl chlorides and 5-aminotetrazole. This research contributes to the development of new synthetic methodologies, expanding the toolkit available for chemical synthesis and potentially paving the way for the discovery of new compounds with diverse applications (PeetNorton et al., 1987).

properties

IUPAC Name

N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O5S2/c1-2-20-14-8-5-12(21(23)24)9-15(14)27-17(20)19-16(22)10-28(25,26)13-6-3-11(18)4-7-13/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUYVGZIRSBWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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